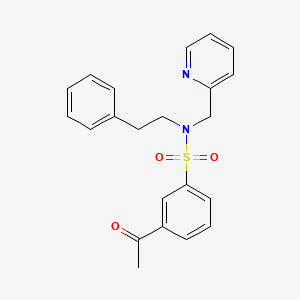

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-acetyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-18(25)20-10-7-12-22(16-20)28(26,27)24(17-21-11-5-6-14-23-21)15-13-19-8-3-2-4-9-19/h2-12,14,16H,13,15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQXZSJIYCNPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the sulfonamide backbone. One common method involves the reaction of benzenesulfonyl chloride with N-phenethyl-N-(pyridin-2-ylmethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors by binding to their active sites. This interaction can disrupt normal biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

Antiviral Activity

- N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides: Nitro or hydroxyl groups at the styryl moiety improve HIV integrase inhibition (IC₅₀ ~10 µM).

Physicochemical and Pharmacokinetic Properties

Characterization :

- NMR : Distinct signals for acetyl (δ ~2.6 ppm, singlet), pyridinyl protons (δ ~7.0–8.5 ppm), and sulfonamide NH (δ ~10.2 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving such structures .

Biological Activity

3-acetyl-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological activities. The presence of the pyridine ring and the acetyl group contributes to its unique reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases such as GSK-3β and p38 MAPK, which are involved in inflammatory responses and cancer progression .

- Antioxidant Activity : The activation of the NRF2 signaling pathway by nitrogen heterocycles has been documented, leading to the upregulation of antioxidant genes, thereby providing neuroprotective effects .

- Antimicrobial Properties : Certain derivatives have demonstrated significant antibacterial and antifungal activities against various strains, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds:

| Compound | Activity Type | IC50 Value (µM) | Target/Mechanism |

|---|---|---|---|

| This compound | Anticancer | TBD | Inhibits cell proliferation |

| Compound X (similar structure) | GSK-3β Inhibition | 1.76 ± 0.19 | Neuroprotection in AD models |

| Compound Y | Antimicrobial | < 15 mm | Effective against E. coli and S. pneumoniae |

| Compound Z | NRF2 Activation | TBD | Upregulates HO-1 and other antioxidant genes |

Case Studies

- Neuroprotection : A study on a related compound demonstrated significant neuroprotective effects in models of Alzheimer's disease by inhibiting GSK-3β, reducing oxidative stress, and enhancing neuronal survival .

- Anti-inflammatory Effects : Research indicated that compounds with structural similarities could inhibit TNFα release in LPS-stimulated macrophages, highlighting their potential in treating inflammatory diseases .

- Antimicrobial Activity : In vitro studies showed that certain derivatives exhibited strong inhibition zones against bacterial strains such as E. coli and B. subtilis, suggesting their utility as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.